molecular formula C22H23FN4O2S B3014698 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396584-17-0

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Katalognummer: B3014698
CAS-Nummer: 1396584-17-0
Molekulargewicht: 426.51
InChI-Schlüssel: KQYWMMHITWDOSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative featuring a piperidine ring substituted with a thioacetyl group linked to a 4-fluorophenyl moiety. The core 1,2,4-triazol-5(4H)-one scaffold is substituted with a methyl group at position 1 and a phenyl group at position 3.

Eigenschaften

IUPAC Name

5-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-3-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2S/c1-25-22(29)27(18-7-3-2-4-8-18)21(24-25)16-6-5-13-26(14-16)20(28)15-30-19-11-9-17(23)10-12-19/h2-4,7-12,16H,5-6,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYWMMHITWDOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)CSC3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound's structure integrates various functional groups that may contribute to its pharmacological properties, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H23FN4O2SC_{22}H_{23}FN_{4}O_{2}S, with a molecular weight of 426.51 g/mol. The presence of the fluorophenyl group and the triazole ring are significant for its biological activity.

PropertyValue
Molecular FormulaC22H23FN4O2S
Molecular Weight426.51 g/mol
Purity≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may exert effects by modulating pathways associated with cancer cell proliferation and survival.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound could interact with specific receptors, altering signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazoles possess antimicrobial properties. The compound's structural features may enhance its efficacy against bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8–32 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Quinazolinone derivatives are known for their anticancer properties. This compound's structural similarities suggest potential activity against various cancer cell lines, with preliminary findings indicating significant inhibition against several types.

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of triazole derivatives against Escherichia coli and Bacillus subtilis, revealing that modifications in the side chains significantly influenced their MIC values.
  • Anticancer Screening : In vitro tests demonstrated that compounds with similar structures inhibited the growth of breast cancer cells, suggesting that this compound could be a lead compound for developing new anticancer drugs.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs, their molecular properties, and biological activities:

Compound Name Key Substituents Molecular Weight (g/mol) CAS No. Biological Activity/Application Source
Target Compound : 3-(1-(2-((4-Fluorophenyl)thio)acetyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one Piperidin-3-yl, 4-fluorophenylthioacetyl, 4-phenyl Not explicitly stated (analog: 390.5*) N/A Inferred: Antimicrobial/CNS activity (structural analogy)
4-cyclopropyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one Piperidin-4-yl, cyclopropyl at position 4 390.5 1797260-59-3 N/A (structural analog)
1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d) Pyridin-4-yl, dual thioether linkages 441.3 N/A Antimicrobial (75% yield, MP: 195–197°C)
Aprepitant Related Compound A Morpholino, trifluoromethylphenyl, 4-fluorophenyl 534.43 1148113-53-4 Pharmaceutical impurity (neurokinin-1 antagonist analog)
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone, pyrazolopyrimidine, thiazole 531.3 N/A Anticancer (39% yield, MP: 252–255°C)

*Molecular weight inferred from a structural analog in .

Key Structural Differences

  • Piperidine vs. Morpholino Rings: The target compound’s piperidine moiety differs from Aprepitant-related analogs (e.g., CAS 1148113-53-4), which feature morpholino rings. Morpholino groups enhance metabolic stability and solubility, critical for CNS drugs .
  • Thioacetyl vs. Oxygen-based Linkers : The thioacetyl group in the target compound may confer higher lipophilicity compared to oxygen-linked analogs (e.g., Aprepitant derivatives), influencing membrane permeability and bioavailability .
  • Fluorophenyl Positioning: Para-fluorine substitution on the phenyl ring (target compound) vs. meta-fluorine in chromenone analogs () alters electronic properties and binding affinity to biological targets .

Research Findings and Data

Physicochemical Properties

  • Melting Points : Thiol-containing analogs (195–197°C, ) exhibit lower melting points than oxygen-rich Aprepitant derivatives (e.g., 252–255°C in ), reflecting differences in crystallinity .

Q & A

Q. What are the recommended methods for optimizing the synthesis of this compound, particularly to improve yield and purity?

Methodological Answer: Synthetic routes for triazole-thione derivatives often involve multi-step condensation and cyclization reactions. For this compound, focus on:

  • Stepwise functionalization : Introduce the 4-fluorophenylthioacetyl group to the piperidine ring before triazole formation to avoid steric hindrance. Use anhydrous conditions and catalytic bases like triethylamine for acetylation steps .
  • Cyclization optimization : Employ microwave-assisted synthesis (e.g., 100–120°C, 30 min) to accelerate triazole ring closure while minimizing side products .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers approach structural characterization, particularly for resolving ambiguities in stereochemistry?

Methodological Answer:

  • Single-crystal X-ray diffraction (XRD) : Grow crystals via slow evaporation in dichloromethane/methanol (1:1). Refine structures using SHELXL (v.2018/3) with anisotropic displacement parameters for non-H atoms. Validate geometry with WinGX/ORTEP for ellipsoid visualization .
  • Complementary NMR analysis : Use 19F^{19}\text{F}-NMR to confirm fluorine substitution patterns and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve overlapping signals in the piperidinyl region .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as inconsistent enzyme inhibition results?

Methodological Answer:

  • Assay standardization : Ensure consistent buffer conditions (e.g., pH 7.4 PBS with 1 mM DTT for thiol-sensitive targets). Include positive controls (e.g., known triazole-based inhibitors) to calibrate activity thresholds .
  • Molecular docking validation : Use AutoDock Vina to model ligand-target interactions. Compare binding poses of active vs. inactive batches, focusing on the 4-fluorophenylthio group’s orientation relative to hydrophobic pockets .
  • Batch reproducibility checks : Analyze impurities via LC-MS to rule out residual starting materials (e.g., unreacted piperidinyl intermediates) that may skew bioactivity .

Q. What computational strategies are recommended for predicting metabolic stability of this compound?

Methodological Answer:

  • In silico metabolism prediction : Use Meteor Nexus to identify labile sites (e.g., triazole ring oxidation or thioacetyl hydrolysis). Cross-validate with experimental microsomal stability assays (human liver microsomes, NADPH cofactor) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–S bond in the thioacetyl group to assess susceptibility to enzymatic cleavage. Employ Gaussian 16 with B3LYP/6-31G* basis set .

Q. How should researchers address discrepancies in crystallographic data, such as unexpected unit cell parameters?

Methodological Answer:

  • Twinned crystal analysis : Use SHELXD for initial structure solution and PLATON to check for twinning. Apply the Hooft parameter (yy) to refine twinning fractions .
  • Temperature-dependent studies : Collect data at 100 K and 293 K to assess thermal motion effects on bond lengths/angles. Compare anisotropic displacement parameters (ADPs) to identify dynamic disorder .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility profiling : Conduct parallel experiments in DMSO, ethanol, and chloroform using UV-Vis spectroscopy (λ = 254 nm). Account for aggregation effects by dynamic light scattering (DLS) .
  • Hansen Solubility Parameters (HSP) : Calculate HSPs via HSPiP Software to rationalize discrepancies. The 4-fluorophenylthio group likely increases affinity for aromatic solvents (e.g., toluene) over alcohols .

Experimental Design Considerations

Q. What strategies mitigate degradation during long-term stability studies?

Methodological Answer:

  • Storage conditions : Store at –20°C in amber vials under argon. Avoid aqueous buffers (promotes thioacetyl hydrolysis). Monitor degradation via UPLC-PDA at 0, 3, and 6 months .
  • Excipient screening : Test stabilizers like trehalose (5% w/v) or cyclodextrins to encapsulate the triazole core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.